molecular formula C16H15N3O3 B14301451 N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide CAS No. 114139-20-7

N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide

Cat. No.: B14301451
CAS No.: 114139-20-7
M. Wt: 297.31 g/mol
InChI Key: ODNGWHJDNQYXJJ-UHFFFAOYSA-N
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Description

N-(4’-Acetamido[1,1’-biphenyl]-4-yl)-N-nitrosoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl core with acetamido and nitroso functional groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Acetamido[1,1’-biphenyl]-4-yl)-N-nitrosoacetamide typically involves multiple steps, starting with the formation of the biphenyl core. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated biphenyl derivative reacts with an acetamido-substituted boronic acid under palladium catalysis . The nitroso group can be introduced through a subsequent nitration reaction using nitrous acid or other nitrosating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4’-Acetamido[1,1’-biphenyl]-4-yl)-N-nitrosoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

N-(4’-Acetamido[1,

Properties

CAS No.

114139-20-7

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[4-[4-[acetyl(nitroso)amino]phenyl]phenyl]acetamide

InChI

InChI=1S/C16H15N3O3/c1-11(20)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)19(18-22)12(2)21/h3-10H,1-2H3,(H,17,20)

InChI Key

ODNGWHJDNQYXJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N(C(=O)C)N=O

Origin of Product

United States

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